Epertinib
説明
準備方法
The synthesis of Epertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in full . the industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield of the final product.
化学反応の分析
Epertinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Epertinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways involving HER2, EGFR, and HER4.
Medicine: Primarily researched for its therapeutic potential in treating HER2-positive metastatic breast cancer.
作用機序
Epertinib exerts its effects by reversibly inhibiting the tyrosine kinase activity of HER2, EGFR, and HER4. By binding to the intracellular domain of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Epertinib is compared with other similar compounds, such as:
Lapatinib: Another dual inhibitor of HER2 and EGFR, but this compound has shown higher efficacy in preclinical studies.
Trastuzumab: A monoclonal antibody targeting HER2, often used in combination with this compound for enhanced therapeutic effects.
Pertuzumab: Another monoclonal antibody targeting HER2, used in combination therapies.
Ado-trastuzumab emtansine (T-DM1): An antibody-drug conjugate targeting HER2. This compound’s uniqueness lies in its ability to inhibit multiple receptors (HER2, EGFR, and HER4) and its promising results in treating brain metastases.
生物活性
Epertinib, also known as S-222611, is a potent reversible inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has garnered significant attention in oncology due to its promising biological activity against various cancer types, particularly those driven by HER2 signaling pathways. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, and mechanisms of action.
This compound functions as a reversible inhibitor of receptor tyrosine kinases (RTKs), specifically targeting EGFR and HER2. By binding to these receptors, this compound inhibits their phosphorylation and subsequent activation, disrupting downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly beneficial in cancers where these receptors are overexpressed or mutated.
Pharmacokinetics
This compound is administered orally and has been shown to have favorable pharmacokinetic properties. In clinical studies, a recommended dose of 800 mg once daily was established, demonstrating good tolerability among patients with solid tumors. The pharmacokinetic profile indicates that this compound achieves peak plasma concentrations within 4 hours post-administration, with a half-life that supports once-daily dosing .
Case Studies and Trial Results
- Phase I/II Study : A study evaluated this compound in combination with trastuzumab in patients with HER2-positive metastatic breast cancer. The objective response rate (ORR) was reported at 67% , with manageable adverse events primarily involving diarrhea .
- Extended Phase Ib Study : This study included 76 patients with various solid tumors expressing EGFR or HER2. The ORR for HER2-positive breast cancer was 19% , while for upper gastrointestinal cancers it was 20% . Notably, one patient with brain metastases experienced a partial response lasting 7.5 months .
- Brain Metastasis Models : Research using intraventricular injection models demonstrated that this compound penetrates brain metastases effectively, achieving concentrations significantly higher than those of lapatinib—over 10 times greater in certain breast cancer models .
Adverse Events
The safety profile of this compound has been characterized by manageable side effects. The most common adverse event reported across studies is diarrhea, typically grade I or II, which can be controlled with supportive care . Other adverse events include fatigue and nausea but are generally less frequent.
Comparative Analysis of this compound and Other TKIs
A comparative analysis of this compound's efficacy against other tyrosine kinase inhibitors (TKIs) like lapatinib reveals its superior potency in preclinical models:
Parameter | This compound | Lapatinib |
---|---|---|
Brain Metastasis Concentration | >10 times higher | Lower |
Objective Response Rate (MBC) | 67% | Varies |
Common Adverse Events | Diarrhea | Diarrhea |
特性
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIAMOTBDGBJN-NRLRZRKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908305-13-5 | |
Record name | Epertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。